molecular formula C11H13NO2S2 B13072724 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B13072724
M. Wt: 255.4 g/mol
InChI Key: DEQGVXDZGFVGKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . Another method includes the aryne reaction with alkynyl sulfides, which provides a straightforward route to benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

2,5,7-trimethyl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C11H13NO2S2/c1-6-4-7(2)10-9(5-6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

DEQGVXDZGFVGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(S2)C)S(=O)(=O)N)C

Origin of Product

United States

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